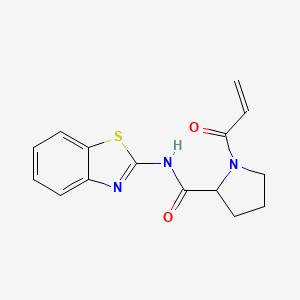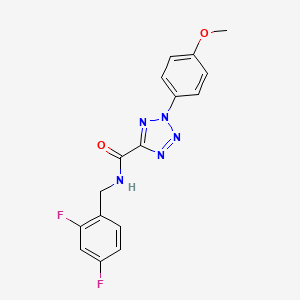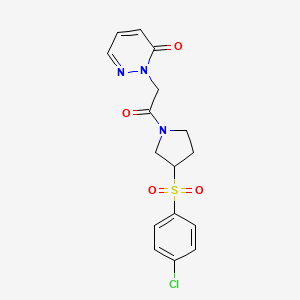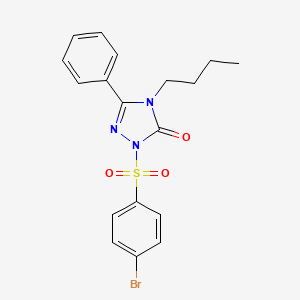
2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a bromophenyl sulfonyl group, a butyl group, a phenyl group, and a 2,4-dihydro-3H-1,2,4-triazol-3-one group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, it might involve electrophilic aromatic substitution, a common reaction in organic chemistry involving aromatic rings .Chemical Reactions Analysis
The compound likely undergoes reactions typical of its functional groups. For instance, the bromophenyl sulfonyl group might undergo nucleophilic substitution reactions .科学的研究の応用
Comprehensive Analysis of 2-((4-Bromophenyl)sulfonyl)-4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Applications
The compound this compound, also known as 2-(4-bromophenyl)sulfonyl-4-butyl-5-phenyl-1,2,4-triazol-3-one, exhibits a range of potential applications in scientific research due to its unique chemical structure. Below is a detailed analysis of its applications across various fields:
Antimicrobial Agent Development: The presence of the 4-bromophenylsulfonyl moiety in this compound suggests potential antimicrobial properties. Research indicates that derivatives of this compound can be synthesized and tested for antimicrobial action against bacterial and fungal strains . The variations in the R group of the molecule can significantly influence the potency of the antimicrobial effect, indicating the compound’s versatility in drug design for targeting specific pathogens.
Antioxidant Activity: Compounds with a similar structure have been evaluated for their antioxidant activity using assays like DPPH, ABTS, and ferric reducing power assays . The compound’s ability to act as an antioxidant makes it a candidate for further research in oxidative stress-related diseases and could lead to the development of new therapeutic agents.
Toxicity Testing: The compound has been subjected to alternative toxicity testing, such as toxicity on freshwater cladoceran Daphnia magna Straus . This indicates its potential use in environmental toxicity studies, which are crucial for assessing the safety of new chemical entities.
Anticancer Research: While direct references to the anticancer activity of this exact compound are not available, structurally related compounds have been screened for anticancer properties . This suggests that with further modification and testing, there could be potential applications in cancer research, particularly in the synthesis of novel chemotherapeutic agents.
Drug Design and Synthesis: The compound’s structure is conducive to modifications that can lead to the design and synthesis of a variety of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles, which are valuable chemotypes in drug discovery .
Biological Evaluation: The synthesized derivatives of this compound can be characterized through various spectroscopic techniques such as MS, NMR, UV/VIS, and FTIR, and their purities verified by reversed-phase HPLC . This comprehensive characterization is essential for the biological evaluation of potential pharmaceutical agents.
In Silico Studies: In silico studies concerning the potential antimicrobial effect and toxicity of the compound’s derivatives have been performed . These studies are crucial for predicting the biological activity and optimizing the structure of the compounds before they are synthesized and tested in vitro and in vivo.
Antibiofilm Actions: Research has shown that derivatives of this compound exhibit promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This application is significant in addressing the challenge of biofilms, which are known to contribute to the persistence and resistance of infections.
Safety and Hazards
特性
IUPAC Name |
2-(4-bromophenyl)sulfonyl-4-butyl-5-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3S/c1-2-3-13-21-17(14-7-5-4-6-8-14)20-22(18(21)23)26(24,25)16-11-9-15(19)10-12-16/h4-12H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYKCMXVELCATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN(C1=O)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

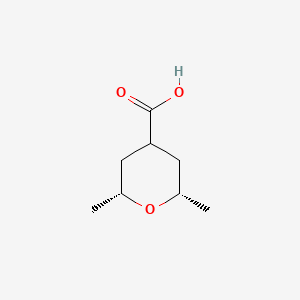
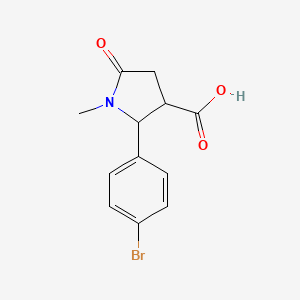

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2598161.png)

![1-[(4-Chlorophenyl)methyl]-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one](/img/structure/B2598163.png)

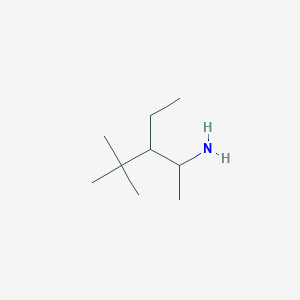
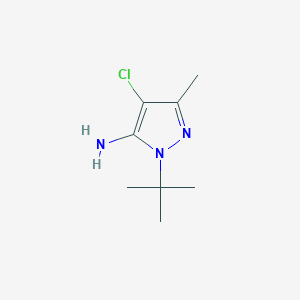
![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598170.png)
![isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598174.png)
